19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple fused rings, including morpholine, cyclopentane, thieno, pyrimido, and phthalazinone moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one typically involves multi-step synthetic routes. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then subjected to various functionalization reactions to introduce the morpholine and cyclopentane groups. The final step often involves cyclization to form the phthalazinone ring. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures, enhancing the complexity and potential activity of the compound
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Due to its biological activity, it is being investigated for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, disrupting key biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one can be compared with other similar heterocyclic compounds, such as:
Thienopyrimidines: These compounds share the thieno and pyrimidine moieties and exhibit similar biological activities.
Phthalazinones: Compounds containing the phthalazinone ring system also display comparable chemical reactivity and potential therapeutic applications.
Morpholine derivatives: These compounds, which include the morpholine ring, are known for their diverse pharmacological properties
Properties
IUPAC Name |
19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-20-16-14-6-3-7-15(14)27-19(16)21-17-12-4-1-2-5-13(12)18(22-24(17)20)23-8-10-26-11-9-23/h1-2,4-5H,3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNMKCPXZCMVQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)N6CCOCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.